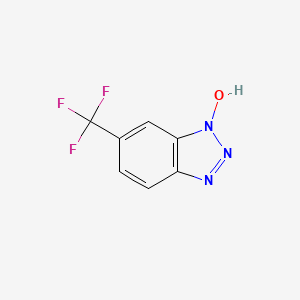

1-Hydroxy-6-(trifluoromethyl)benzotriazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-6-(trifluoromethyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-5-6(3-4)13(14)12-11-5/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIBHCWBCOAPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350825 | |

| Record name | 1-hydroxy-6-(trifluoromethyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26198-21-0 | |

| Record name | 1-hydroxy-6-(trifluoromethyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-6-(trifluoromethyl)benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-6-(trifluoromethyl)benzotriazole: A Superior Additive for Modern Peptide Synthesis

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the battle against racemization and incomplete coupling reactions is perpetual. The choice of coupling additive is a critical determinant of success, directly impacting the yield, purity, and stereochemical integrity of the final peptide. This guide provides a comprehensive technical overview of 1-Hydroxy-6-(trifluoromethyl)benzotriazole, also known as 6-CF3-HOBt. We will delve into its physicochemical properties, elucidate its mechanism of action, and present a comparative analysis against traditional additives. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to effectively leverage this powerful reagent in overcoming synthetic challenges.

Introduction: The Challenge of Amide Bond Formation

The formation of a peptide bond, an amide linkage between two amino acids, is the cornerstone of peptide synthesis. Energetically, this condensation reaction is unfavorable and requires the activation of the carboxylic acid moiety.[1][2] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activators.[3] However, their use alone is fraught with peril; the highly reactive O-acylisourea intermediate is prone to rearranging into a stable N-acylurea byproduct and, more critically, can promote the formation of a 5(4H)-oxazolone intermediate, which is a primary pathway for racemization.[2]

To mitigate these side reactions, additives based on the N-hydroxy-benzotriazole scaffold were introduced.[2] These reagents act as nucleophiles that intercept the O-acylisourea to form a more stable, yet highly reactive, active ester. This strategy has been a mainstay in peptide chemistry, with 1-Hydroxybenzotriazole (HOBt) being the traditional workhorse.[4][5] However, the demands of synthesizing increasingly complex and "difficult" peptide sequences have spurred the development of more potent additives. This compound (6-CF3-HOBt) has emerged as a superior alternative, offering enhanced reactivity and greater suppression of racemization.[6]

Physicochemical Properties of 6-CF3-HOBt

A thorough understanding of a reagent's properties is fundamental to its effective application. 6-CF3-HOBt is a white to light yellow crystalline powder with the key characteristics summarized below.[7][8]

| Property | Value | Source(s) |

| CAS Number | 26198-21-0 | [7][8][9][10] |

| Molecular Formula | C₇H₄F₃N₃O | [7][8][10] |

| Molecular Weight | 203.12 g/mol | [7][8][10][11] |

| Melting Point | 142-148 °C (decomposes) | [7][12] |

| Appearance | White to light yellow crystalline powder | [7][8][13] |

| Purity | ≥98% (HPLC) | [7][9][14] |

| pKa | ~4.27 (in 95% acetonitrile-water) | [15] |

| Storage | 0-8 °C, under inert atmosphere | [7][8][13] |

The most significant feature distinguishing 6-CF3-HOBt from its parent compound, HOBt, is the presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 6-position of the benzotriazole ring. This substitution has a profound impact on the molecule's electronic properties and, consequently, its reactivity.

Mechanism of Action: The Electronic Advantage

The efficacy of a benzotriazole additive is directly linked to the acidity of its N-hydroxy group. A more acidic additive forms a better leaving group, resulting in a more reactive active ester that is less susceptible to racemization.

The -CF3 group is a powerful electron-withdrawing group. It pulls electron density away from the benzotriazole ring system via the inductive effect. This delocalization of electron density stabilizes the corresponding conjugate base (the oxyanion) formed upon deprotonation of the hydroxyl group. This increased stability of the conjugate base translates to a lower pKa for 6-CF3-HOBt compared to HOBt.

| Additive | pKa (in 95% ACN-H₂O) |

| 1-Hydroxybenzotriazole (HOBt) | ~5.65 |

| This compound (6-CF3-HOBt) | ~4.27 |

| 1-Hydroxy-6-chlorobenzotriazole (6-Cl-HOBt) | ~4.62 |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | ~4.65 (7-HOAt) |

Data sourced from a comparative spectrophotometric study.[15]

This lower pKa is the causal factor behind the superior performance of 6-CF3-HOBt. During the coupling reaction, the more acidic 6-CF3-HOBt is a more potent nucleophile, leading to a faster and more efficient formation of the active ester intermediate. This intermediate is highly activated towards nucleophilic attack by the amine component of the incoming amino acid, accelerating the desired peptide bond formation. Crucially, this rapid turnover minimizes the lifetime of the activated species, thereby reducing the window of opportunity for the competing racemization pathway via oxazolone formation.[16]

References

- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 2. bachem.com [bachem.com]

- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. chemimpex.com [chemimpex.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 26198-21-0 | TCI EUROPE N.V. [tcichemicals.com]

- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. This compound [oakwoodchemical.com]

- 12. 1-羟基-6-(三氟甲基)苯并三唑 | 26198-21-0 [m.chemicalbook.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. aoen.lookchem.com [aoen.lookchem.com]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Hydroxy-6-(trifluoromethyl)benzotriazole: Properties, Applications, and Methodologies

Introduction

In the landscape of modern organic synthesis, particularly in the demanding field of peptide chemistry and drug development, the choice of coupling reagents is paramount to achieving high yields, purity, and stereochemical integrity. 1-Hydroxy-6-(trifluoromethyl)benzotriazole, often abbreviated as 6-CF3-HOBt, has emerged as a superior coupling additive, superseding its predecessor, 1-Hydroxybenzotriazole (HOBt), in many applications. This guide provides a comprehensive technical overview of 6-CF3-HOBt, detailing its chemical properties, mechanism of action, diverse applications, and field-proven protocols for its effective use.

The defining feature of this molecule is the electron-withdrawing trifluoromethyl (-CF3) group at the 6-position of the benzotriazole ring. This substitution significantly enhances the compound's reactivity and stability, making it a preferred choice for challenging synthetic routes.[1] Beyond its critical role in facilitating amide bond formation, 6-CF3-HOBt also demonstrates utility as a high-performance UV absorber and corrosion inhibitor, highlighting its versatility in materials science.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advanced capabilities of this reagent.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its successful application. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 26198-21-0 | [2][3][4] |

| Molecular Formula | C₇H₄F₃N₃O | [2][3] |

| Molecular Weight | 203.12 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder/solid | [2][4][5] |

| Melting Point | 142.0-150.0 °C (decomposes) | [2][5] |

| pKa | 4.27 (in 95% acetonitrile-water) | [6] |

| Max. Wavelength (λmax) | 362 nm | [5][7] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, DMF, NMP | [8][9] |

| Purity | ≥ 98% (HPLC) | [1][2] |

The trifluoromethyl group enhances the stability and solubility of the compound in organic solvents commonly used in synthesis.[2]

Synthesis Pathway Overview

The synthesis of 1-hydroxybenzotriazole derivatives generally follows a well-established route involving the reaction of a substituted 2-nitrochlorobenzene with hydrazine. While specific process details for the 6-trifluoromethyl derivative can be proprietary, a generalized pathway can be inferred from the synthesis of HOBt.[10] The process involves the cyclization of the hydrazine derivative, followed by tautomerization to yield the final N-hydroxy compound.

Caption: Generalized synthesis workflow for 6-CF3-HOBt.

Mechanism of Action in Peptide Coupling

The primary function of 6-CF3-HOBt in peptide synthesis is to act as an activating agent and racemization suppressor. It is used in conjunction with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The causality of its effectiveness is rooted in a two-step mechanism:

-

Active Ester Formation: The carbodiimide reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions and racemization. 6-CF3-HOBt rapidly intercepts this intermediate to form a more stable, yet highly reactive, benzotriazolyl active ester.

-

Aminolysis: The active ester then undergoes nucleophilic attack by the free amine group of a second amino acid (or peptide chain), forming the desired peptide bond and releasing 6-CF3-HOBt, which can theoretically be recycled in the catalytic cycle.

The electron-withdrawing -CF3 group plays a critical role by increasing the acidity of the N-hydroxy group compared to unsubstituted HOBt.[11][12] This heightened acidity accelerates the formation of the active ester and makes the benzotriazolyl moiety a better leaving group, thereby speeding up the subsequent aminolysis step.[12] This rapid and efficient coupling process significantly minimizes the time the activated amino acid spends in a vulnerable state, thus effectively suppressing racemization.[13][14]

Caption: Mechanism of carbodiimide-mediated peptide coupling with 6-CF3-HOBt.

Applications and Methodologies

Peptide Synthesis

6-CF3-HOBt is a cornerstone additive for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.[8][9] Its enhanced reactivity makes it particularly valuable for synthesizing "difficult" peptides, such as those containing sterically hindered amino acids (e.g., Aib, Val) or sequences prone to aggregation.[11] The use of 6-CF3-HOBt leads to faster coupling times, higher crude peptide purity, and improved yields, which simplifies downstream purification efforts.[14]

Experimental Protocol: Standard SPPS Coupling Cycle

This protocol outlines a typical coupling step on a resin-bound amine using an activating agent derived from 6-CF3-HOBt, such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which functions via the same active ester mechanism. For direct use with a carbodiimide, 6-CF3-HOBt would be co-dissolved with the amino acid and carbodiimide.

-

Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group, exposing the free amine. Wash the resin thoroughly with DMF (3-5 times).

-

Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an equimolar amount of 6-CF3-HOBt in DMF. Add the carbodiimide (e.g., EDC, 3-5 equivalents). Allow to pre-activate for 1-5 minutes.

-

Coupling: Add the activation solution to the deprotected resin. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Agitate the mixture at room temperature for 30-60 minutes. Coupling times may be extended for challenging amino acids.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine. A negative test indicates a successful coupling.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.[14]

Other Synthetic Applications

While peptide synthesis is its primary application, the unique properties of 6-CF3-HOBt lend it to other areas of chemistry:

-

UV Stabilization: It is an effective UV absorber and stabilizer for polymers, plastics, and coatings. It protects materials from UV degradation, extending their lifespan and preserving their appearance, especially in outdoor applications.[2]

-

Corrosion Inhibition: The compound is effective in protecting metals from corrosion, a valuable property in the automotive and construction industries.[2]

-

Organic Synthesis: It serves as a versatile reagent in various organic transformations beyond simple amide bond formation.[2]

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. Like many benzotriazole derivatives, it should be treated with care. Anhydrous HOBt is known to be explosive, and while derivatives are often more stable, they should be handled as potentially hazardous.[11]

| Hazard Category | GHS Statement | Precautionary Code(s) |

| Flammability | H228: Flammable solid | P210: Keep away from heat/sparks/open flames. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

| Acute Toxicity | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

(Data sourced from multiple safety data sheets)[15][16][17][18]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15][19]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 0-8 °C).[2][4] Keep away from heat, sparks, and open flames.[16]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal.[15][19]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[17][19]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]

Conclusion

This compound represents a significant advancement in the field of chemical synthesis. Its strategically placed trifluoromethyl group confers enhanced reactivity, leading to more efficient and reliable amide bond formation with suppressed racemization. This makes it an indispensable tool for researchers tackling complex peptide syntheses and other challenging organic transformations. Its additional applications in materials science as a UV stabilizer and corrosion inhibitor further underscore its versatility. By understanding its properties, mechanism, and proper handling procedures as outlined in this guide, scientists can effectively harness the power of 6-CF3-HOBt to accelerate innovation in drug discovery and materials development.

References

- 6-Cl-HOBt in NMP 26198-19-6. Luxembourg Bio Technologies.

- The Purity Advantage: Sourcing 6-Cl-HOBt for Critical Chemical Synthesis. [Source Not Provided].

- A Comparative Performance Analysis of HOBt Hydrate and Other Benzotriazole Deriv

- 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. Aapptec Peptides.

- TCFH6-Cl-HOBt in DMF 26198-19-6. Luxembourg Bio Technologies.

- This compound. Chem-Impex.

- 1-羟基-6-(三氟甲基)苯并三唑 | 26198-21-0. ChemicalBook.

- This compound: Advanced Coupling Reagent for Efficient Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- This compound 98.0+%, TCI America™. Fisher Scientific.

- This compound. ChemicalBook.

- 1H-Benzotriazole Safety D

- 1-HYDROXY-6-(TRIFLUOROMETHYL)

- 1-Hydroxy-6-(Trifluoromethyl)-1H-Benzotriazole: A Versatile Condensation Reagent for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- SAFETY DATA SHEET - Tolutriazole. Thermo Fisher Scientific.

- Material Safety Data Sheet - 1H-Benzotriazole, 99+%. Cole-Parmer.

- Safety Data Sheet - 1-(Chloromethyl)-1H-benzotriazole. Angene Chemical.

- CAS No : 26198-21-0 | Product Name : this compound.

- This compound 26198-21-0. TCI EUROPE N.V..

- Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile. Journal of The Chemical Society of Pakistan.

- 26198-21-0 Cas No. | 1-Hydroxy-6-(trifluoromethyl)-1H-benzotriazole. Apollo Scientific.

- CN103450103A - Synthesis process of 1-hydroxybenzotriazole.

- Application Notes and Protocols for the Use of 7-Chloro-1H-benzo[d]triazole in Peptide Synthesis. Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-羟基-6-(三氟甲基)苯并三唑 | 26198-21-0 [m.chemicalbook.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. This compound | 26198-21-0 [chemicalbook.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. CN103450103A - Synthesis process of 1-hydroxybenzotriazole - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. 26198-21-0 Cas No. | 1-Hydroxy-6-(trifluoromethyl)-1H-benzotriazole | Apollo [store.apolloscientific.co.uk]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 1-Hydroxy-6-(trifluoromethyl)benzotriazole (CF3-HOBt): Synthesis, Mechanism, and Application in Modern Peptide Chemistry

Abstract

1-Hydroxy-6-(trifluoromethyl)benzotriazole, commonly referred to as CF3-HOBt, has emerged as a superior coupling additive in peptide synthesis, addressing the persistent challenges of reaction efficiency and racemization. This technical guide provides a comprehensive overview of CF3-HOBt, designed for researchers, chemists, and professionals in drug development. We delve into its rational synthesis, elucidate the mechanistic principles that underpin its enhanced reactivity, and present its practical application. By contextualizing its performance against traditional additives, this paper establishes CF3-HOBt as a critical tool for the synthesis of complex and sterically demanding peptides, ensuring high purity and stereochemical integrity.

Introduction: The Imperative for Advanced Coupling Additives

The synthesis of peptides, a cornerstone of pharmaceutical research and biotechnology, relies on the robust and efficient formation of amide bonds. The use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), is a prevalent strategy for activating carboxylic acids. However, the O-acylisourea intermediate formed is highly reactive and susceptible to racemization, particularly via the formation of a 5(4H)-oxazolone intermediate.[1]

To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) were introduced. HOBt acts as an intercepting agent, converting the O-acylisourea into a more stable HOBt-active ester, which is less prone to racemization and efficiently acylates the amine component.[2][3][4][5] While effective, the synthesis of increasingly complex, sterically hindered, or racemization-prone peptides necessitates additives with even greater efficacy.

This need has driven the development of derivatives with modified electronic properties. This compound (CF3-HOBt) represents a significant advancement. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 6-position of the benzotriazole ring enhances the additive's performance, leading to faster coupling rates and superior suppression of racemization.[6][7][8] This guide offers an in-depth exploration of its synthesis and the chemical principles that make it an indispensable reagent.

Synthesis of this compound

The synthesis of CF3-HOBt is a multi-step process that requires careful control of reaction conditions. A common and logical pathway begins with a readily available trifluoromethyl-substituted benzene derivative and proceeds through nitration and subsequent cyclization.

Synthetic Pathway Overview

The most practical route involves the preparation of the key intermediate, 2-nitro-4-(trifluoromethyl)aniline, followed by reductive cyclization or a related ring-closing strategy to form the final 1-hydroxybenzotriazole structure.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of CF3-HOBt

This protocol synthesizes information from established methodologies for analogous compounds.[9][10][11][12]

Step 1: Preparation of 2-Nitro-4-(trifluoromethyl)aniline

-

Reaction Setup: To a pressure-rated reactor, add 4-chloro-3-nitrobenzotrifluoride (1.0 eq).

-

Reagent Addition: Add excess aqueous ammonia (typically 4-7 molar equivalents) and a copper catalyst (e.g., copper(I) chloride, optional but recommended to facilitate the reaction).[9]

-

Reaction Conditions: Seal the reactor and heat to approximately 100-120°C. The reaction is typically monitored by HPLC for the disappearance of the starting material.

-

Work-up and Isolation: After completion, cool the reactor to room temperature. The product often precipitates from the reaction mixture. Filter the suspension, wash the solid with water until the filtrate is neutral, and dry under vacuum.

-

Validation: The product, 2-nitro-4-(trifluoromethyl)aniline[13], should be a yellow solid. Purity should be assessed by HPLC (>98%) and its identity confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. A melting point of 106-107°C is expected.[10]

Step 2: Cyclization to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution or a suitable solvent like toluene.

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, typically 2-3 eq) and a base such as sodium carbonate (Na₂CO₃, ~1.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring. The reaction progress can be monitored by TLC or HPLC. The reaction is analogous to the synthesis of unsubstituted HOBt, where an o-nitro-substituted aromatic is cyclized.[11][12]

-

Work-up and Isolation: Upon completion, cool the reaction mixture. If a co-solvent like toluene was used, separate the aqueous phase. Acidify the aqueous solution carefully with concentrated hydrochloric acid to a pH of approximately 1-3.

-

Purification: The product, this compound, will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation, then filter the solid. Wash the filter cake thoroughly with cold water to remove inorganic salts and dry under vacuum.

-

Validation: The final product is a white to light yellow solid.[14] Its identity and purity (≥98%) should be confirmed by HPLC, melting point (143-145°C)[6], and spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS).

Mechanism of Action in Peptide Coupling

The superiority of CF3-HOBt stems from the profound electronic influence of the -CF3 group on the benzotriazole core. This enhancement is realized at critical stages of the amide bond formation process.

The Catalytic Cycle

The primary role of CF3-HOBt is to trap the unstable O-acylisourea intermediate, forming a CF3-HOBt active ester. This ester then serves as the acylating agent in a subsequent, rate-determining step.[2][4]

Caption: Catalytic cycle of CF3-HOBt in carbodiimide-mediated peptide coupling.

The Trifluoromethyl Advantage: An Electronic Explanation

The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Its impact is twofold:

-

Increased Acidity: The -CF3 group pulls electron density from the aromatic ring, which in turn increases the acidity of the N-OH proton of CF3-HOBt. This makes the corresponding benzotriazole oxide anion (CF3-BtO⁻) a more stable and better-leaving group. A lower pKa value compared to HOBt facilitates its role in the catalytic cycle.[15]

-

Enhanced Reactivity of the Active Ester: The electron-withdrawing effect makes the carbonyl carbon of the resulting CF3-HOBt active ester significantly more electrophilic. This heightened electrophilicity accelerates the rate of nucleophilic attack by the amine (aminolysis), which is often the rate-limiting step.

This accelerated aminolysis is crucial. It allows the desired peptide bond formation to outcompete side reactions, most notably the racemization of the activated amino acid. This effect is analogous to that observed with other electron-deficient additives like 6-Cl-HOBt and HOAt, which are also known to be more effective than HOBt at suppressing racemization.[7][8][15]

Performance and Applications

The tangible benefits of using CF3-HOBt are evident in its performance, particularly in challenging synthetic contexts.

Comparative Data

While direct kinetic comparisons are sparse in the literature, the known effects of electron-withdrawing substituents allow for a clear qualitative and semi-quantitative assessment.

| Additive | Key Feature | Relative Coupling Rate | Racemization Suppression | Primary Application |

| HOBt | Standard Additive | Baseline | Good | General-purpose peptide synthesis[5] |

| 6-Cl-HOBt | Electron-withdrawing Cl | Faster than HOBt | Very Good | Racemization-prone couplings[7][16][17] |

| CF3-HOBt | Strongly electron-withdrawing CF3 | Significantly faster than HOBt | Excellent | Sterically hindered and racemization-prone couplings[6][18] |

| HOAt | N-atom in ring enhances activity | Very Fast | Excellent | Difficult couplings, segment condensation[15][19] |

Key Applications and Use Cases

CF3-HOBt is particularly valuable in the following scenarios:

-

Sterically Hindered Couplings: The increased reactivity of the active ester helps overcome the steric bulk of amino acids like Val, Ile, or Aib (α-aminoisobutyric acid).

-

Racemization-Prone Residues: It is highly effective in preserving the stereochemistry of sensitive amino acids such as His, Cys, and Ser during activation.[8]

-

Solid-Phase Peptide Synthesis (SPPS): Its high efficiency ensures near-quantitative coupling at each step, which is critical for the synthesis of long peptides where cumulative yield losses can be significant.[16][17]

-

Segment Condensation: In the coupling of large peptide fragments, where both racemization and slow reaction rates are major obstacles, CF3-HOBt provides the necessary reactivity and chiral protection.

Conclusion

This compound is more than just an incremental improvement over HOBt; it is a rationally designed, high-performance tool for modern peptide chemistry. Its synthesis, while requiring specific precursors, is achievable through established chemical transformations. The core of its efficacy lies in the potent electron-withdrawing nature of the trifluoromethyl group, which accelerates the crucial aminolysis step while providing a formidable barrier against racemization. For scientists and researchers pushing the boundaries of peptide synthesis, CF3-HOBt offers a reliable and powerful solution to overcome long-standing synthetic hurdles, enabling the creation of complex biomolecules with high fidelity and yield.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. CA2008557A1 - Process for the preparation of 2-nitro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 10. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 11. CN103450103A - Synthesis process of 1-hydroxybenzotriazole - Google Patents [patents.google.com]

- 12. 1-Hydroxybenzotriazole synthesis - chemicalbook [chemicalbook.com]

- 13. 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE | CAS 400-98-6 [matrix-fine-chemicals.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. advancedchemtech.com [advancedchemtech.com]

- 19. bachem.com [bachem.com]

An In-Depth Technical Guide to 1-Hydroxy-6-(trifluoromethyl)benzotriazole (6-CF3-HOBt)

Introduction: Enhancing Peptide Synthesis through Electron-Withdrawing Power

In the landscape of modern peptide synthesis and drug development, the efficient and stereochemically pure formation of amide bonds is paramount. 1-Hydroxy-6-(trifluoromethyl)benzotriazole, often abbreviated as 6-CF3-HOBt, has emerged as a superior-class coupling additive, designed to overcome common hurdles in peptide chemistry.[1][2] It belongs to the esteemed family of 1-hydroxybenzotriazole (HOBt) derivatives, which are instrumental in carbodiimide-mediated coupling reactions.[3][4] The strategic placement of a potent electron-withdrawing trifluoromethyl (-CF3) group on the benzotriazole core significantly enhances its efficacy, making it a valuable tool for researchers tackling challenging peptide sequences and complex organic syntheses.[2][5]

This guide provides a comprehensive overview of the structure, properties, mechanism of action, and practical application of this compound for researchers, chemists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white crystalline powder.[3][4] Its structure is characterized by a fused bicyclic system comprising a benzene ring and a 1,2,3-triazole ring, with a hydroxyl group attached to a nitrogen atom of the triazole and a trifluoromethyl group at the 6th position of the benzene ring.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this reagent are summarized in the table below, providing essential data for its handling, storage, and application in experimental design.

| Property | Value | References |

| IUPAC Name | This compound | [6][7] |

| Synonyms | 6-(Trifluoromethyl)-HOBt, 6-CF3-HOBt | [3][7] |

| CAS Number | 26198-21-0 | [3][4][6][7] |

| Molecular Formula | C₇H₄F₃N₃O | [3][6][7] |

| Molecular Weight | 203.12 g/mol | [3][6] |

| Appearance | White to almost white crystalline powder | [3][4] |

| Melting Point | 142-150 °C (decomposes) | [3][4] |

| Purity | ≥98% (HPLC) | [3][4] |

| Storage | Store at 0-8 °C in a cool, dark place | [3][8] |

Mechanism of Action in Peptide Coupling

The primary function of 6-CF3-HOBt is to act as an activating agent and racemization suppressant in carbodiimide-mediated peptide couplings (e.g., with EDC or DCC). The process can be understood through the following causal steps:

-

Initial Activation: The carbodiimide reacts with the C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive, but unstable, O-acylisourea intermediate. This intermediate is prone to racemization via oxazolone formation and other side reactions.[4][5]

-

Formation of the Active Ester: 6-CF3-HOBt rapidly intercepts the O-acylisourea intermediate. The hydroxyl group of 6-CF3-HOBt acts as a nucleophile, attacking the activated carboxyl group to form a 6-trifluoromethyl-benzotriazolyl active ester. This ester is more stable than the O-acylisourea but significantly more reactive towards aminolysis than the starting carboxylic acid.[3][4][5]

-

Enhanced Reactivity: The strong electron-withdrawing nature of the -CF3 group increases the acidity of the N-hydroxy proton, making the corresponding anion a better nucleophile and the resulting active ester a better leaving group. This accelerates the subsequent coupling step.

-

Amide Bond Formation: The N-terminal amine of the second amino acid (or peptide) attacks the carbonyl carbon of the active ester, displacing the 6-CF3-HOBt moiety and forming the desired peptide bond with high efficiency and minimal racemization.[4]

Caption: Workflow of 6-CF3-HOBt in carbodiimide-mediated peptide coupling.

Synthesis of this compound

The synthesis of benzotriazole derivatives is well-established in organic chemistry. While specific proprietary methods may vary, a logical and common synthetic pathway involves two key transformations: the formation of the benzotriazole ring system followed by N-hydroxylation, or a direct synthesis from a nitro-precursor.

A plausible route for the core structure begins with 4-trifluoromethyl-1,2-phenylenediamine . This precursor undergoes cyclocondensation via diazotization. The reaction is typically carried out using sodium nitrite in an acidic medium, such as acetic acid.[1][5][9][10] The diamine is converted into a monodiazonium intermediate, which then undergoes spontaneous intramolecular cyclization to yield 6-(trifluoromethyl)-1H-benzotriazole .

The subsequent N-hydroxylation is a more complex step. A direct and industrially relevant method for producing the parent 1-hydroxybenzotriazole involves the reaction of o-nitrochlorobenzene with hydrazine hydrate, which proceeds to form the N-hydroxy triazole ring in one pot.[8] An analogous pathway for the title compound would likely start from a suitably substituted nitro-precursor.

Field-Proven Experimental Protocol: A Typical Peptide Coupling

This protocol describes a standard solution-phase peptide coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the carbodiimide and 6-CF3-HOBt as the additive.

Objective: To couple an N-Boc-protected amino acid (Boc-AA1-OH) with the methyl ester of a second amino acid (H-AA2-OMe).

Materials:

-

N-Boc-L-Amino Acid 1 (Boc-AA1-OH): 1.0 equivalent

-

L-Amino Acid 2 Methyl Ester Hydrochloride (H-AA2-OMe·HCl): 1.0 equivalent

-

This compound (6-CF3-HOBt): 1.2 equivalents

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl): 1.2 equivalents

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM): 1.1 equivalents (for free-basing the amine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Step-by-Step Methodology:

-

Amine Preparation:

-

Dissolve H-AA2-OMe·HCl (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (1.1 eq.) dropwise while stirring. Stir for 15-20 minutes at 0 °C to generate the free amine in situ.

-

-

Carboxylic Acid Activation:

-

In a separate flask, dissolve Boc-AA1-OH (1.0 eq.) and 6-CF3-HOBt (1.2 eq.) in anhydrous DCM.

-

Stir until all solids are dissolved, then cool the solution to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

To the cooled solution from Step 2 (the carboxylic acid/additive mixture), add EDC·HCl (1.2 eq.) in one portion.

-

Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid, forming the active ester.

-

Add the neutralized amine solution from Step 1 to the activated carboxylic acid solution.

-

Allow the combined reaction mixture to warm slowly to room temperature and stir overnight (12-18 hours).

-

-

Reaction Monitoring & Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

-

Once complete, dilute the reaction mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and 6-CF3-HOBt), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure protected dipeptide.

-

Advantages Over Traditional Coupling Additives

The inclusion of the -CF3 group gives 6-CF3-HOBt distinct advantages over the parent HOBt and even compares favorably with other advanced additives like HOAt (1-Hydroxy-7-azabenzotriazole).

-

Enhanced Reactivity: The electron-withdrawing -CF3 group increases the acidity of the N-hydroxy moiety, making it a more effective nucleophile for intercepting the O-acylisourea intermediate. This leads to faster formation of the active ester and accelerates the overall coupling rate.[5]

-

Superior Racemization Suppression: By promoting rapid and efficient conversion of the unstable O-acylisourea to the more stable active ester, 6-CF3-HOBt minimizes the time available for the primary racemization pathway (oxazolone formation) to occur.

-

Improved Yields in Difficult Couplings: Its heightened reactivity makes it particularly effective for sterically hindered amino acids or "difficult" peptide sequences that are prone to aggregation and slow coupling kinetics.[5]

Safety, Handling, and Broader Applications

Safety Profile: Like many benzotriazole derivatives, this compound is classified as a flammable solid and can cause serious eye irritation.[4] It is essential to consult the latest Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Storage and Handling: The compound should be stored in a tightly sealed container in a refrigerator (0-8 °C), protected from light and moisture to ensure its long-term stability and reactivity.[3][8]

Broader Applications: While its primary application is in peptide synthesis, the unique electronic properties of this compound have led to its use in other areas of material science. It is recognized for its utility as a UV absorber and stabilizer in plastics and coatings, protecting materials from degradation caused by ultraviolet radiation.[3] Furthermore, it has shown effectiveness as a corrosion inhibitor for metals.[3]

Conclusion

This compound represents a significant advancement in the field of peptide coupling additives. By leveraging the strong electron-withdrawing effect of the trifluoromethyl group, it offers enhanced reaction kinetics, superior suppression of racemization, and improved yields, particularly in challenging synthetic contexts. Its well-defined mechanism of action and proven efficacy make it an indispensable reagent for scientists and researchers dedicated to the high-fidelity synthesis of peptides and other complex organic molecules.

References

-

Product information, this compound. P&S Chemicals. [Link]

-

CAS No : 26198-21-0 | Product Name : this compound. Pharmaffiliates. [Link]

-

This compound: Advanced Coupling Reagent for Efficient Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN103450103A - Synthesis process of 1-hydroxybenzotriazole.

-

Review on synthetic study of benzotriazole. GSC Online Press. [Link]

-

Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]

-

A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovation, Ideas and Education. [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. Acro-Peptide. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

-

1-Hydroxy-6-(Trifluoromethyl)-1H-Benzotriazole: A Versatile Condensation Reagent for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijariie.com [ijariie.com]

- 5. Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 1-Hydroxybenzotriazole synthesis - chemicalbook [chemicalbook.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 10. CN103450103A - Synthesis process of 1-hydroxybenzotriazole - Google Patents [patents.google.com]

role of the trifluoromethyl group in benzotriazole derivatives

An In-depth Technical Guide to the Role of the Trifluoromethyl Group in Benzotriazole Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the benzotriazole scaffold represents a powerful approach in modern medicinal chemistry. This guide provides a comprehensive analysis of the multifaceted roles of the CF₃ group in modulating the physicochemical and pharmacological properties of benzotriazole derivatives. We will explore its profound impact on lipophilicity, metabolic stability, binding affinity, and overall drug-like characteristics. Through a detailed examination of structure-activity relationships, relevant case studies, and experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage trifluoromethylation in the design of novel benzotriazole-based therapeutics.

Introduction: The Benzotriazole Scaffold and the Power of Fluorine

Benzotriazole, a bicyclic heterocyclic compound, serves as a versatile scaffold in drug discovery due to its wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions make it an attractive starting point for the design of targeted therapies.

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry.[4] The unique electronic properties of the CF₃ group, stemming from the high electronegativity of fluorine atoms, can dramatically alter the characteristics of a parent molecule.[5][6] When appended to the benzotriazole nucleus, the CF₃ group imparts a range of desirable attributes that can significantly enhance a compound's therapeutic potential.

Physicochemical Impact of the Trifluoromethyl Group on Benzotriazole Derivatives

The introduction of a trifluoromethyl group brings about predictable and often advantageous changes to the physicochemical profile of a benzotriazole derivative. These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Modulation of Lipophilicity

The CF₃ group is highly lipophilic, a property that generally increases a molecule's solubility in fats and lipids.[7] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[8] The Hansch-Fujita π constant for the CF₃ group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[5][9]

Increased Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[10] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5][9] This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[10][11] By replacing a metabolically labile group, such as a methyl group, with a CF₃ group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[4][12]

Alteration of Electronic Properties and pKa

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[5] This property can significantly influence the acidity or basicity (pKa) of nearby functional groups within the benzotriazole scaffold. For instance, the presence of a CF₃ group can increase the acidity of an N-H proton on the triazole ring, which can, in turn, affect the molecule's ionization state at physiological pH and its ability to interact with biological targets.[12][13] The ability to fine-tune pKa is a critical aspect of drug design, as it impacts solubility, permeability, and target engagement.

Pharmacological Implications in Drug Design

The physicochemical modifications induced by the trifluoromethyl group translate into profound effects on the pharmacological activity of benzotriazole derivatives.

Enhanced Binding Affinity and Target Selectivity

The electronic and steric properties of the CF₃ group can lead to stronger and more selective interactions with biological targets.[4][8] Its electron-withdrawing nature can enhance hydrogen bonding and electrostatic interactions.[9] Furthermore, the bulkiness of the CF₃ group can promote favorable hydrophobic interactions within a binding pocket, leading to increased potency.[14] In some cases, trifluoromethyl-substituted benzotriazole derivatives have shown remarkable potency against various pathogens and cancer cell lines.[1][2]

Role as a Bioisostere

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl (CH₃) or chloro (Cl) group.[12] Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while maintaining its biological activity. The CF₃ group is sterically similar to a chlorine atom and can mimic the size of a methyl group, allowing it to occupy similar binding pockets while offering the added benefits of increased metabolic stability and altered electronics.[9][15]

Case Studies: Trifluoromethylated Benzotriazoles in Action

Several studies have highlighted the successful application of trifluoromethylation in the development of potent benzotriazole-based agents. For instance, trifluoromethyl-substituted benzimidazole derivatives, which share a similar bicyclic core with benzotriazoles, have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[2][16] In another example, a 2-thiopyridine-tethered benzotriazole derivative containing a trifluoromethyl group has been identified as a promising antiviral agent.[17][18]

Synthesis and Experimental Protocols

The incorporation of a trifluoromethyl group into the benzotriazole scaffold can be achieved through various synthetic strategies.

General Synthetic Approaches

A common method involves the use of trifluoromethyl-containing building blocks. For example, a substituted o-phenylenediamine can be reacted with a trifluoroacetic acid derivative to construct the benzimidazole core, which can then be converted to a benzotriazole.[19] More recent methods have explored the direct trifluoromethylation of pre-formed benzotriazole rings using specialized reagents.[17][18]

Experimental Workflow: Synthesis of a Trifluoromethylated Benzotriazole Derivative

The following diagram illustrates a generalized workflow for the synthesis and characterization of a trifluoromethylated benzotriazole derivative.

Caption: Generalized workflow for the synthesis and evaluation of trifluoromethylated benzotriazole derivatives.

Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To assess the impact of the trifluoromethyl group on metabolic stability, an in vitro assay using human liver microsomes (HLM) is a standard method.[10]

Objective: To determine the rate of metabolism of a trifluoromethylated benzotriazole derivative compared to its non-fluorinated analog.

Materials:

-

Test compounds (trifluoromethylated and non-fluorinated benzotriazole derivatives)

-

Human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile (stopping solution)

-

96-well plate

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare working solutions of the test compounds and the NADPH regenerating system in phosphate buffer.

-

Incubation:

-

Add the HLM solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile. The 0-minute time point serves as the baseline.

-

Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) of the compounds. A longer half-life and lower intrinsic clearance for the trifluoromethylated derivative would indicate enhanced metabolic stability.[10][11]

Data Presentation:

| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Benzotriazole Derivative (non-fluorinated) | e.g., 15 | e.g., 120 |

| CF₃-Benzotriazole Derivative | e.g., >60 | e.g., <10 |

Structure-Activity Relationships (SAR)

The systematic modification of the benzotriazole scaffold with the trifluoromethyl group allows for the exploration of structure-activity relationships (SAR). Key considerations include the position of the CF₃ group on the benzene ring and the nature of other substituents.

Caption: Logical relationship of the CF₃ group and other substituents to the biological activity of benzotriazole derivatives.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of benzotriazole derivatives. Its ability to enhance lipophilicity, block metabolic pathways, and modulate target interactions makes it a highly valuable substituent in the design of novel therapeutics.[9] Future research will likely focus on developing more efficient and selective methods for trifluoromethylation and exploring the synergistic effects of the CF₃ group with other functional groups to create next-generation benzotriazole-based drugs with improved efficacy and safety profiles.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [9][20]

-

N-Trifluoromethyl Compounds Demonstrate Enhanced Metabolic Stability: A Comparative Guide. Benchchem. [11]

-

Trifluoromethyl group. Wikipedia. [12]

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [1]

-

An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [2]

-

A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. ResearchGate. [3]

-

Trifluoromethyl group. Grokipedia. [5]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [15]

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [8]

-

The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. [4]

-

A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem. [10]

-

Benzotriazole in medicinal chemistry: An overview. SciSpace. [21]

-

Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [16]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [22]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [14]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [23]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed Central. [24]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [7]

-

Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles. Royal Society of Chemistry. [17]

-

ORGANIC CHEMISTRY. Royal Society of Chemistry. [18]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [6]

-

Synthesis of N-(2-(1H-benzimidazol-1-yl)-5-(trifluoromethyl)phenyl)hydroxylamine (8a) and N-(2-(1H-benzotriazol-1-yl)-5-(trifluoromethyl)phenyl)hydroxylamine (8b). ResearchGate. [25]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ResearchGate. [13]

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Royal Society of Chemistry. [19]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. grokipedia.com [grokipedia.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Physicochemical Characterization of 1-Hydroxy-6-(trifluoromethyl)benzotriazole: A Guide to pKa and Solubility Analysis

An In-Depth Technical Guide for Researchers

Abstract

1-Hydroxy-6-(trifluoromethyl)benzotriazole (CF3-HOBt) is a critical coupling additive in modern peptide synthesis and organic chemistry, prized for its ability to suppress racemization and enhance reaction efficiency. Its performance is intrinsically linked to its physicochemical properties, primarily its acidity (pKa) and solubility. This technical guide provides a comprehensive examination of these two key parameters. We delve into the theoretical underpinnings of pKa and solubility, the profound influence of the 6-trifluoromethyl substituent, and present field-proven, step-by-step protocols for their empirical determination. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling a deeper understanding and more effective application of this vital reagent.

Introduction: The Significance of CF3-HOBt

1-Hydroxybenzotriazole (HOBt) and its derivatives are cornerstone reagents in chemical synthesis, particularly in the formation of amide bonds.[1] They function as coupling additives that convert carboxylic acids into activated esters, which are more susceptible to nucleophilic attack by amines. This compound (CF3-HOBt) is a specialized analogue designed for enhanced performance.

The trifluoromethyl (-CF3) group at the 6-position is not merely an incidental modification; it is a strategic addition that fundamentally alters the molecule's electronic and physical properties.[2][3] Its strong electron-withdrawing nature increases the acidity of the N-hydroxy group, making CF3-HOBt a better leaving group and, consequently, a more efficient coupling reagent compared to its parent, HOBt.[4][5] Furthermore, the lipophilic character of the -CF3 group influences the reagent's solubility, a critical factor for reaction kinetics and purification.[2][6]

A thorough understanding of the pKa and solubility of CF3-HOBt is therefore not just academic; it is a practical necessity for optimizing reaction conditions, ensuring reproducibility, and maximizing yields in complex synthetic workflows.

Acidity and pKa of this compound

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent. For CF3-HOBt, the pKa value corresponds to the pH at which the protonated (N-OH) and deprotonated (N-O⁻) forms are present in equal concentrations. This equilibrium is central to its function as a coupling additive.

The Electron-Withdrawing Effect of the -CF3 Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[2][3] This inductive effect pulls electron density away from the benzotriazole ring system and, ultimately, from the N-hydroxy bond. This polarization weakens the O-H bond, facilitating the release of the proton (H+) and stabilizing the resulting conjugate base (anion). The consequence is a lower pKa value—indicating a stronger acid—compared to the unsubstituted HOBt.[4][5] A lower pKa correlates with a more stable leaving group anion, which can lead to faster reaction rates in peptide bond formation.[4]

Quantitative pKa Data

Direct measurement of pKa in purely aqueous solutions can be challenging for compounds with limited water solubility. Scientific literature often reports pKa values in mixed solvent systems, such as acetonitrile-water. A key study determined the pKa of CF3-HOBt spectrophotometrically in a 95% acetonitrile-water mixture.[4][5]

Table 1: Comparative pKa Values of HOBt Analogues in 95% Acetonitrile-Water [4][5]

| Compound | Substituent at 6-position | Mean pKa Value |

| HOBt | -H | 5.65 |

| 6-Cl-HOBt | -Cl | 4.62 |

| 6-CF3-HOBt | -CF3 | 4.27 |

| 6-NO2-HOBt | -NO2 | 3.61 |

Data sourced from Fathalla & Khattab (2010). The trend clearly demonstrates that stronger electron-withdrawing groups lead to lower pKa values (increased acidity).

Diagram of Dissociation Equilibrium

The following diagram illustrates the acid dissociation equilibrium for CF3-HOBt, which is the basis for its pKa.

Sources

The Alchemist's Handshake: An In-depth Technical Guide to the Mechanism of Benzotriazole Coupling Additives

Foreword: The Art and Science of the Amide Bond

In the intricate world of peptide synthesis and drug development, the formation of the amide bond is the cornerstone upon which molecules of immense biological significance are built. This seemingly straightforward condensation reaction is, in reality, a delicate dance of activation and nucleophilic attack, fraught with potential pitfalls such as racemization and unwanted side reactions. For researchers, scientists, and drug development professionals, mastering this reaction is paramount. This guide serves as an in-depth exploration of a critical class of reagents that has revolutionized peptide synthesis: benzotriazole-based coupling additives. We will dissect their mechanism of action, not merely as a series of chemical transformations, but as a system of controlled reactivity that ensures the stereochemical integrity and efficient assembly of complex peptide chains. This is not just a protocol book; it is a deep dive into the causality behind the experimental choices that lead to successful peptide synthesis.

The Challenge of Amide Bond Formation: A Tale of Activation and Chirality

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process requiring high temperatures, conditions that are incompatible with the delicate nature of protected amino acids. Therefore, the carboxyl group must first be "activated" by converting the hydroxyl into a better leaving group. This activation, however, creates a highly reactive intermediate that, if not carefully controlled, can lead to a loss of stereochemical purity at the α-carbon—a phenomenon known as racemization.[1][2]

Racemization is the bane of peptide chemists, as the biological activity of a peptide is exquisitely dependent on its precise three-dimensional structure. The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[3][4][5] This planar, achiral intermediate is susceptible to protonation from either face, leading to a mixture of L- and D-amino acid residues in the final peptide. The propensity for oxazolone formation is significantly increased when the C-terminal amino acid of a peptide is activated, making segment condensation particularly challenging.[3]

It is within this context that coupling additives, particularly those based on the benzotriazole scaffold, have become indispensable tools. They act as "racemization suppressants" by intercepting the highly reactive activated species to form a more stable, yet still reactive, active ester intermediate. This strategy effectively minimizes the lifetime of the species prone to oxazolone formation, thereby preserving the stereochemical integrity of the amino acid.[1][6]

The Benzotriazole Core: A Mechanistic Dissection

The family of benzotriazole-based coupling additives offers a spectrum of reactivity and efficiency, with each member sharing a common mechanistic principle but differing in its nuances. We will explore the roles of the foundational additive, 1-Hydroxybenzotriazole (HOBt), and its more advanced uronium/aminium salt derivatives, HBTU and HATU. Furthermore, we will examine the evolution towards safer and often more efficient alternatives like COMU, which is based on the Oxyma scaffold.

HOBt: The Classic Racemization Suppressor

1-Hydroxybenzotriazole (HOBt) is traditionally used in conjunction with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[7] The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is notoriously unstable and prone to racemization and rearrangement to an inactive N-acylurea.[8][9]

HOBt's critical role is to rapidly trap this O-acylisourea to form a benzotriazolyl active ester (OBt-ester).[7][8] This OBt-ester is more stable than the O-acylisourea, which curtails the formation of the oxazolone and N-acylurea side products.[8] Although more stable, the OBt-ester is still sufficiently electrophilic to react efficiently with the incoming amine nucleophile to form the desired peptide bond, regenerating HOBt in the process.[1][9]

HBTU and HATU: The Rise of Uronium/Aminium Salts

To streamline the coupling process and enhance efficiency, pre-formed reagents incorporating the HOBt moiety were developed. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular of these "onium" salts.[1]

These reagents act as standalone coupling agents, requiring only the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to deprotonate the carboxylic acid.[10] The resulting carboxylate anion then attacks the electron-deficient carbon of the uronium salt, leading to the formation of the corresponding OBt- or OAt-active ester and tetramethylurea as a byproduct.[1]

The key difference between HBTU and HATU lies in the benzotriazole core. HATU incorporates 1-hydroxy-7-azabenzotriazole (HOAt), where a nitrogen atom replaces a carbon in the benzene ring. This nitrogen atom acts as an electron-withdrawing group, making the resulting OAt-ester a better leaving group and thus more reactive than the OBt-ester formed from HBTU.[11] This enhanced reactivity translates to faster coupling times and often higher yields, particularly for sterically hindered amino acids or "difficult" sequences.[10][12] Furthermore, the nitrogen in the 7-position of HOAt is thought to provide anchimeric assistance during the aminolysis step, further accelerating the reaction and suppressing racemization.[3]

A potential side reaction with uronium/aminium salts is guanidinylation, where an excess of the coupling reagent can react with the free N-terminal amine of the peptide chain, leading to chain termination.[12][13][14] Therefore, it is crucial to control the stoichiometry of the reagents.

COMU: A Safer and Highly Efficient Alternative

A significant drawback of HOBt and its derivatives is their potential to decompose explosively, particularly in their anhydrous form.[15][16] This safety concern spurred the development of safer alternatives. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt coupling reagent based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of HOBt.[16][17]

COMU offers a superior safety profile as Oxyma-based compounds are not explosive.[15][16] Mechanistically, COMU functions similarly to HATU and HBTU, forming a highly reactive Oxyma-active ester.[18] Notably, COMU often demonstrates coupling efficiencies comparable to or even exceeding that of HATU, with excellent suppression of racemization.[16][18] The byproducts of COMU are also water-soluble, which can simplify purification in solution-phase synthesis.[17] The presence of the morpholino group in COMU's structure enhances its solubility in a wide range of solvents.[16][17]

Performance Comparison: A Data-Driven Perspective

The choice of coupling additive is a critical experimental parameter that directly influences the yield, purity, and stereochemical integrity of the synthesized peptide. While all the discussed reagents are effective, their performance can vary significantly, especially when dealing with challenging sequences.

| Coupling Reagent/Method | Typical % D-Isomer (Epimerization) | Key Characteristics |

| DIC/HOBt | 0.5 - 2.5% | The classic, cost-effective method. Reliable for standard couplings. |

| HBTU | 1.5 - 5.0% | Efficient and widely used, but can show higher racemization than newer reagents.[6] |

| HATU | 0.5 - 2.0% | Highly reactive due to the HOAt moiety, leading to faster couplings and lower racemization than HBTU.[6] Excellent for hindered amino acids.[10] |

| COMU | < 1.0% | High coupling efficiency, often comparable to HATU, with very low racemization.[6] Superior safety profile (non-explosive).[16][17] |

Note: The values presented are illustrative and based on general performance data for model peptides. Actual racemization levels can vary depending on the specific amino acid sequence, reaction conditions, and base used.

For sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), or N-methylated amino acids, the higher reactivity of HATU and COMU often leads to significantly better yields compared to HBTU or DIC/HOBt.[10][19][20]

Experimental Protocols: A Guide to Best Practices

The following protocols provide a framework for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The causality behind the choice of reagents and steps is highlighted to ensure a self-validating system.

Standard Fmoc-SPPS Coupling Protocol with HBTU

This protocol is a robust and widely used method for routine peptide synthesis.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

HBTU (0.95 equivalents relative to the amino acid)

-

DIPEA (2 equivalents relative to the amino acid)

-

DMF (N,N-Dimethylformamide)

-

Resin-bound peptide with a free N-terminal amine

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes. Rationale: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible to the reagents.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Rationale: Piperidine is a secondary amine that efficiently removes the base-labile Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. Rationale: Incomplete removal of piperidine can neutralize the activated amino acid, preventing coupling.

-

Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes. Rationale: Pre-activation ensures the formation of the OBt-active ester before the solution is added to the resin, leading to more efficient coupling.

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature. Rationale: Agitation ensures continuous mixing of the reagents with the resin-bound peptide.

-